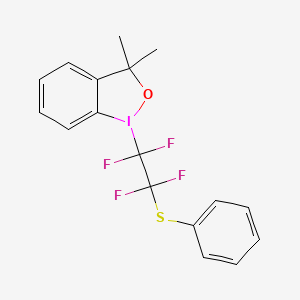

3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole is a synthetic organic compound that belongs to the class of benziodoxoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole typically involves multiple steps, including the introduction of the tetrafluoro-phenylsulfanyl group and the formation of the benziodoxole ring. Common reagents used in the synthesis may include fluorinating agents, sulfur-containing compounds, and iodine-based reagents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This may include optimizing reaction conditions for larger batches, ensuring safety protocols are in place for handling reactive intermediates, and implementing purification techniques such as crystallization or chromatography to achieve high yields of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could lead to the formation of thiols or other reduced sulfur species.

Substitution: The benziodoxole ring and the phenylsulfanyl group can participate in substitution reactions, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology: Its unique chemical properties may make it useful in studying biological processes or as a tool in biochemical assays.

Industry: The compound could be used in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or participating in redox reactions. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Benziodoxole Derivatives: Other benziodoxole compounds with different substituents may exhibit similar chemical properties and reactivity.

Fluorinated Compounds: Compounds with similar fluorinated phenylsulfanyl groups may share some chemical characteristics.

Sulfur-Containing Compounds: Other sulfur-containing organic compounds may have comparable reactivity and applications.

Uniqueness

3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole is unique due to its specific combination of functional groups, which may confer distinct chemical properties and potential applications. Its tetrafluoro-phenylsulfanyl group and benziodoxole ring structure set it apart from other compounds, potentially offering unique reactivity and interactions in various chemical and biological contexts.

Biological Activity

3,3-Dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanyl-ethyl)-1lambda3,2-benziodoxole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H14F4IOS

- Molecular Weight : 330.09 g/mol

- Melting Point : 75.0°C to 79.0°C

The biological activity of this compound is primarily attributed to its ability to act as a trifluoromethylating agent . It participates in electrophilic trifluoromethylation reactions, which are crucial for modifying aromatic compounds and heterocycles. The presence of the benziodoxole moiety enhances its reactivity due to the electron-withdrawing effects of the trifluoromethyl group.

Antimicrobial Activity

Recent studies have indicated that compounds similar to benziodoxoles exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that derivatives of benziodoxoles can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

Anticancer Properties

Research suggests that benziodoxole derivatives possess anticancer activity:

- Cell Line Studies : In vitro tests on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that these compounds can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

Case Studies

- Trifluoromethylation in Drug Development : A study highlighted the use of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole in synthesizing novel anticancer agents through selective trifluoromethylation of arylboronic acids. This method showed enhanced efficacy compared to traditional methods.

- In Vivo Studies : Animal models treated with similar benziodoxole compounds exhibited reduced tumor size and improved survival rates compared to control groups.

Properties

IUPAC Name |

3,3-dimethyl-1-(1,1,2,2-tetrafluoro-2-phenylsulfanylethyl)-1λ3,2-benziodoxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F4IOS/c1-15(2)13-10-6-7-11-14(13)22(23-15)16(18,19)17(20,21)24-12-8-4-3-5-9-12/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHPPSKPTUHVQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(F)(F)SC3=CC=CC=C3)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F4IOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.